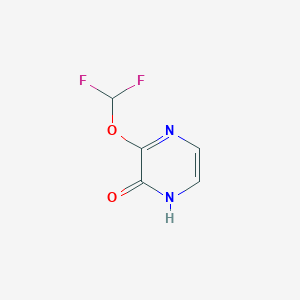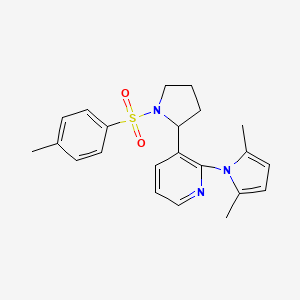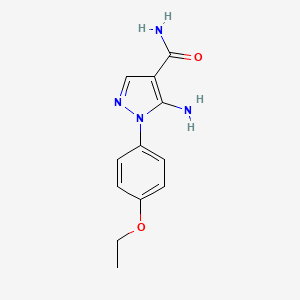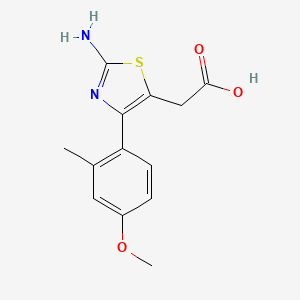
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methyl group, a phenylthio group, and a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and phenylthio groups are introduced through substitution reactions using reagents like methyl iodide and thiophenol.
Addition of the Propanol Group: The propanol group is added via a nucleophilic substitution reaction, often using propanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and nucleophiles are employed under conditions like reflux or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a propanol group.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)butan-1-ol: Similar structure but with a butanol group instead of a propanol group.
Uniqueness
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propanol group, in particular, may enhance its solubility and reactivity compared to similar compounds.
特性
分子式 |
C15H17NOS |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C15H17NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10,14,17H,3H2,1-2H3 |
InChIキー |
YWTWCGPEVPKBJR-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1C)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)








